molecular formula C23H20N2O4S2 B2449869 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 942002-65-5

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2449869
CAS RN: 942002-65-5
M. Wt: 452.54
InChI Key: MMAGESSLVLUPMZ-UHFFFAOYSA-N
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Description

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions for further study.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis as Antifungal Agents : Compounds structurally related to N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide have been synthesized for potential antifungal applications. Such compounds were evaluated for their antifungal activity, showcasing the potential of this class of chemicals in developing new antifungal agents (Narayana et al., 2004).

  • PET Imaging Agents : Derivatives of this compound have been explored for use in PET (Positron Emission Tomography) imaging for cancer diagnosis. These compounds could potentially enhance the accuracy of PET imaging in detecting specific cancer types (Wang et al., 2013).

  • Inhibition of Stearoyl-CoA Desaturase-1 : These compounds have been investigated as potent inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. This suggests a potential application in treating metabolic diseases related to lipid synthesis and regulation (Uto et al., 2009).

  • Supramolecular Gelators : Certain N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have shown promising results as supramolecular gelators. This indicates their utility in developing new materials with specific structural and physical properties (Yadav & Ballabh, 2020).

  • Anticancer Activity : Some derivatives have been synthesized and evaluated for anticancer activity, demonstrating potential efficacy against various cancer cell lines. This opens avenues for the development of new anticancer drugs (Ravinaik et al., 2021).

  • Neuroleptic Activity : Research on benzamides, structurally similar to the compound , has shown potential neuroleptic activity, suggesting possible applications in treating psychiatric disorders (Iwanami et al., 1981).

  • Antimicrobial Activity : Some benzamide derivatives have exhibited significant antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Priya et al., 2006).

  • Glucokinase Activation for Diabetes Treatment : Certain related compounds have shown promise as glucokinase activators, which could be beneficial in the treatment of type 2 diabetes mellitus (Park et al., 2014).

properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-29-18-11-12-21-20(14-18)24-23(30-21)25(15-16-7-4-3-5-8-16)22(26)17-9-6-10-19(13-17)31(2,27)28/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGESSLVLUPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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